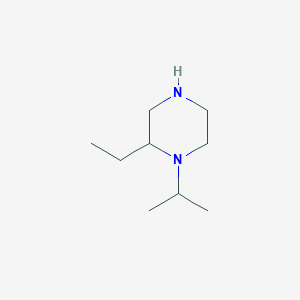

2-Ethyl-1-isopropylpiperazine

Descripción

Historical Context of Piperazine (B1678402) Derivatives in Chemical Synthesis and Research

The journey of piperazine in the scientific realm began in the early 20th century, when it was initially introduced as an anthelmintic agent to combat parasitic infections. However, the therapeutic potential of piperazine derivatives extends far beyond this initial application. Researchers soon discovered that by modifying the piperazine core, a vast library of compounds with diverse pharmacological properties could be created. This has led to the development of numerous drugs with applications in a wide range of therapeutic areas.

Substituted piperazine derivatives have been investigated for their potential as antipsychotics, antidepressants, anxiolytics, and antihistamines. mdpi.com The versatility of the piperazine scaffold has made it a central component in the development of novel therapeutic agents, and its derivatives continue to be a major focus of research in medicinal chemistry. rsc.org

Significance of Substituted Piperazines in the Construction of Complex Chemical Architectures

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. The presence of two nitrogen atoms allows for the introduction of a wide variety of substituents, which can be used to fine-tune the physicochemical and pharmacological properties of the resulting molecules. This has led to the synthesis of a vast number of piperazine-containing compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.

The ability to easily modify the piperazine ring makes it an ideal starting point for the construction of complex chemical architectures. Synthetic chemists have developed a range of methods for the selective functionalization of the piperazine core, allowing for the precise control of the final molecule's three-dimensional shape and electronic properties. This has enabled the design of highly specific ligands for a variety of biological targets.

Structural and Stereochemical Considerations within the Piperazine Class Relevant to Research Design

The stereochemistry of substituted piperazines is also a critical factor in their biological activity. The presence of chiral centers in the substituents or on the piperazine ring itself can lead to the formation of stereoisomers with distinct pharmacological profiles. Therefore, the development of stereoselective synthetic methods for the preparation of enantiomerically pure piperazine derivatives is an active area of research. Careful consideration of these structural and stereochemical features is essential for the rational design of new piperazine-based compounds with desired therapeutic properties.

Overview of the Research Landscape for Alkyl-Substituted Piperazines, with Emphasis on 2-Ethyl-1-isopropylpiperazine

The research landscape for alkyl-substituted piperazines is broad, with a focus on how different alkyl groups influence the properties of the resulting compounds for various applications, particularly in drug development. Common methods for the synthesis of N-alkyl piperazines include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides. nih.gov

While there is extensive research on piperazine derivatives, specific research on This compound is limited. The available information primarily comes from chemical suppliers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H20N2 | bldpharm.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 156.27 g/mol | bldpharm.comsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 915923-03-4 | bldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | CC(C)N1C(CC)CNCC1 | sigmaaldrich.com |

| InChI Key | PBGUJJXVCZDTGC-UHFFFAOYSA-N | sigmaaldrich.com |

Due to the scarcity of dedicated research on this compound, the broader context of di-alkyl substituted piperazines becomes important. The introduction of alkyl groups to the piperazine nitrogen atoms can significantly impact a molecule's lipophilicity, basicity, and conformational flexibility. These modifications are crucial in medicinal chemistry for optimizing a drug candidate's pharmacokinetic profile. For instance, studies on other di-alkyl substituted piperazines have shown that the nature and size of the alkyl groups can influence receptor binding affinity and selectivity. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-1-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-9-7-10-5-6-11(9)8(2)3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGUJJXVCZDTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 2 Ethyl 1 Isopropylpiperazine

Functionalization of Secondary Amine Centers

The secondary amine present in the piperazine (B1678402) ring is, in principle, the most reactive site for functionalization. General organic chemistry principles and extensive research on related piperazine structures indicate that this amine would readily undergo acylation, sulfonylation, and reactions with isocyanates or chloroformates. However, specific documented examples for 2-Ethyl-1-isopropylpiperazine are not available in the reviewed literature.

Acylation Reactions and Amide Formation

Acylation of secondary amines to form amides is a fundamental and widely practiced transformation. mdpi.com This typically involves reacting the amine with an acyl chloride or a carboxylic anhydride, often in the presence of a base to neutralize the resulting acid. While this reaction is expected to proceed efficiently for this compound, no studies detailing specific reagents, reaction conditions, or product yields were found.

Sulfonylation Reactions

The reaction of a secondary amine with a sulfonyl chloride to yield a sulfonamide is another common functionalization. These reactions are crucial in medicinal chemistry. An abstract from 1962 discusses substituted sulfonyl piperazines, highlighting the long-standing interest in this class of compounds, though it does not mention the specific derivative . nih.gov

Carbamate Formation

The synthesis of carbamates from secondary amines, typically through reaction with chloroformates or by more modern methods utilizing CO₂, is well-documented for a wide range of amines. nih.govnih.gov These methods are applicable to the piperazine scaffold, but specific studies involving this compound have not been reported.

Urea and Thiourea (B124793) Derivatives Synthesis

Urea and thiourea derivatives are commonly synthesized by treating an amine with an isocyanate or an isothiocyanate, respectively. Numerous methods exist for creating both symmetrical and unsymmetrical ureas from various amine precursors. nih.govnih.govmdpi.com While the secondary amine of this compound is a prime candidate for such reactions, the scientific literature lacks specific examples of these derivatives being synthesized from this starting material.

Reactions at the Ethyl- and Isopropyl-Substituted Carbon Centers

Functionalization of the carbon atoms of a piperazine ring, particularly the C-H bonds of the alkyl substituents, is significantly more challenging than N-functionalization. nih.govmdpi.com Modern synthetic methods, often involving photoredox catalysis or directed metalation, have been developed for the C-H functionalization of N-protected piperazines. mdpi.com However, no research could be located that applied these or any other methods to the ethyl or isopropyl groups of this compound.

Stereochemical Implications of Carbon-Center Transformations

The presence of a chiral center at the C2 position (the carbon bearing the ethyl group) means that this compound is a chiral molecule. Any reaction, whether at the nitrogen or the carbon centers, could have significant stereochemical implications. nih.gov For instance, reactions at the nitrogen atom could potentially be influenced by the existing stereocenter, leading to diastereomeric products if the newly introduced group also creates a stereocenter or a chiral axis. Reactions directly involving the C2 stereocenter would be expected to proceed with specific stereochemical outcomes (e.g., retention or inversion of configuration), though this remains purely theoretical in the absence of experimental data. masterorganicchemistry.comethz.ch The synthesis of asymmetrically substituted piperazines is an area of active research, but specific stereoselective studies on this compound are absent from the literature. rsc.orgrsc.org

Protonation and Acid-Base Equilibria of this compound

The basicity of the nitrogen atoms in this compound allows the molecule to accept one or two protons, leading to the formation of its corresponding conjugate acids. This behavior is characterized by two distinct acid dissociation constants, pKa1 and pKa2, which correspond to the equilibria of the diprotonated and monoprotonated species, respectively.

Due to the absence of direct experimental measurement for this compound, its pKa values can be estimated by examining the effects of its substituents in comparison to known values of related piperazine compounds. The introduction of alkyl groups on the nitrogen atoms of the piperazine ring generally influences their basicity through inductive effects and steric hindrance.

Studies on similar compounds, such as piperazine, 2-methylpiperazine, and 1-ethylpiperazine, provide a basis for these estimations. uregina.ca Generally, the addition of alkyl groups can increase basicity through their electron-donating inductive effects. However, bulky substituents can also introduce steric hindrance, which may impede the solvation of the protonated form, thereby decreasing basicity.

In the case of this compound, the N-isopropyl group is expected to increase the basicity of the nitrogen it is attached to due to its electron-donating nature. The ethyl group at the C-2 position will have a less direct, but likely also electron-donating, effect on the adjacent nitrogen atoms. A study on various piperazine derivatives showed that the addition of a methyl group to a ring carbon atom can introduce a hindrance effect that slightly lowers the pKa. acs.org A similar, but perhaps more pronounced, effect might be expected from the larger ethyl group in this compound.

Considering these factors, the pKa values for this compound are likely to be in the same range as other N-alkylated piperazines. For comparison, the experimental pKa values for some related piperazines at 298 K are provided in the table below. uregina.ca

Table 1: Experimental pKa Values of Selected Piperazine Derivatives at 298 K uregina.ca

| Compound | pKa1 | pKa2 |

|---|---|---|

| Piperazine | 9.73 | 5.35 |

| 2-Methylpiperazine | 9.68 | 5.21 |

| 1-Ethylpiperazine | 9.78 | 5.08 |

| 1,4-Dimethylpiperazine | 9.05 | 4.27 |

Based on these data, it can be postulated that the first pKa of this compound would be slightly influenced by the opposing electronic and steric effects of the alkyl groups. The N-isopropyl group would likely increase the basicity of N1, while the C2-ethyl group might slightly decrease the basicity of the adjacent nitrogens.

Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of this compound under various chemical conditions is a critical aspect of its reactivity profile. While specific degradation studies on this compound are not available, insights can be drawn from research on the degradation of piperazine and other N-alkylated derivatives, which are often studied in the context of industrial applications like carbon dioxide capture. utexas.eduacs.org

Thermal Degradation:

Piperazine and its derivatives are known to be relatively stable at elevated temperatures. utexas.edu However, prolonged exposure to high temperatures, especially in the presence of water and acidic species, can lead to degradation. The primary mechanism for the thermal degradation of piperazine is thought to be an SN2 substitution reaction, often initiated by the nucleophilic attack of a piperazine molecule on a protonated piperazine molecule. acs.orgutexas.edu This can lead to ring-opening and the formation of various degradation products.

For this compound, the presence of bulky alkyl groups might influence its thermal stability. On one hand, the steric hindrance provided by the isopropyl and ethyl groups could potentially hinder the intermolecular nucleophilic attack required for degradation, thus increasing its thermal stability compared to unsubstituted piperazine. On the other hand, studies on methylated piperazines have shown that methyl substitution can actually increase the rate of amine degradation. researchgate.net This suggests that the electronic effects of the alkyl groups might also play a significant role.

Common thermal degradation products of piperazine include N-formylpiperazine, ammonium (B1175870), and N-(2-aminoethyl)piperazine (AEP). acs.orgutexas.edu It is plausible that analogous degradation pathways could occur for this compound, leading to a complex mixture of products resulting from ring opening and subsequent reactions.

Oxidative Degradation:

The piperazine ring is susceptible to oxidation, particularly in the presence of oxygen and metal ions, which can act as catalysts. utexas.edu The degradation rate is influenced by factors such as temperature, oxygen concentration, and the presence of catalysts like copper (Cu2+). utexas.edu

The oxidative degradation of piperazine can lead to the formation of various products, including aldehydes, amides, and carboxylate ions. utexas.edu For this compound, the tertiary nitrogen atom (N-1) bearing the isopropyl group would be a likely site for initial oxidative attack, potentially leading to N-dealkylation or the formation of an N-oxide. The secondary nitrogen (N-4) could also be oxidized. The presence of the ethyl group on the carbon backbone could also provide an additional site for oxidative attack, potentially leading to more complex degradation products.

Studies on piperazine have shown that oxidative degradation can be inhibited by certain additives and is dependent on the process conditions. utexas.eduhw.ac.uk It is reasonable to assume that the oxidative stability of this compound would also be sensitive to such factors.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 1 Isopropylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation spectra, the precise connectivity and stereochemical arrangement of atoms can be determined.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The proton NMR (¹H NMR) spectrum of 2-Ethyl-1-isopropylpiperazine is predicted to exhibit a series of signals corresponding to the different hydrogen environments in the molecule. The chemical shifts are influenced by the electron density around the protons and the presence of neighboring electronegative nitrogen atoms and alkyl groups.

The isopropyl group attached to one of the nitrogen atoms would give rise to a septet for the methine proton and a doublet for the two equivalent methyl groups. The ethyl group at the C2 position of the piperazine (B1678402) ring would show a multiplet for the methylene (B1212753) protons and a triplet for the terminal methyl group. The protons on the piperazine ring itself are expected to appear as a complex series of multiplets due to their diastereotopic nature and coupling with each other.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Isopropyl-CH | 2.8 - 3.0 | septet | 6.5 |

| Isopropyl-CH₃ | 1.0 - 1.2 | d | 6.5 |

| Ethyl-CH₂ | 1.3 - 1.5 | m | 7.5 |

| Ethyl-CH₃ | 0.8 - 1.0 | t | 7.5 |

| Piperazine-H2 | 2.6 - 2.8 | m | - |

| Piperazine-H3, H5, H6 | 2.2 - 2.9 | m | - |

¹³C NMR Spectroscopic Analysis

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Isopropyl-CH | 55 - 60 |

| Isopropyl-CH₃ | 18 - 22 |

| Ethyl-CH₂ | 25 - 30 |

| Ethyl-CH₃ | 10 - 15 |

| Piperazine-C2 | 58 - 63 |

| Piperazine-C3 | 48 - 53 |

| Piperazine-C5 | 45 - 50 |

| Piperazine-C6 | 50 - 55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the isopropyl methine proton and the isopropyl methyl protons, as well as between the ethyl methylene protons and the ethyl methyl protons. It would also reveal the coupling network within the piperazine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the isopropyl methine proton and the C2 and C6 carbons of the piperazine ring, confirming the point of attachment of the isopropyl group. Similarly, correlations between the ethyl protons and the C2 and C3 carbons of the piperazine ring would verify the position of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For example, NOE correlations might be observed between the protons of the isopropyl group and the protons on the piperazine ring, helping to define the preferred orientation of the isopropyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy. For this compound, with a molecular formula of C₉H₂₀N₂, the expected exact mass of the molecular ion [M+H]⁺ can be calculated. This precise mass measurement provides strong evidence for the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [C₉H₂₁N₂]⁺ ([M+H]⁺) | 157.1705 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. The fragmentation of N-alkylpiperazine derivatives often proceeds through cleavage of the bonds alpha to the nitrogen atoms, leading to the formation of stable carbocations.

For this compound, characteristic fragmentation pathways are expected to involve the loss of the isopropyl and ethyl groups, as well as cleavage of the piperazine ring. The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 157.1705)

| Fragment Ion (m/z) | Possible Structure / Loss |

| 114.11 | Loss of isopropyl group (C₃H₇) |

| 128.14 | Loss of ethyl group (C₂H₅) |

| 85.09 | Cleavage of the piperazine ring |

| 70.08 | Further fragmentation of the piperazine ring |

| 43.05 | Isopropyl cation [CH(CH₃)₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule.

For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to C-H and C-N bond vibrations. The piperazine ring, along with the ethyl and isopropyl substituents, is composed of sp³ hybridized carbon atoms, leading to characteristic C-H stretching and bending vibrations.

Expected IR Absorption Bands for this compound:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2975 - 2950 | C-H Asymmetric Stretch | -CH₃ (from ethyl and isopropyl groups) |

| 2950 - 2850 | C-H Stretch | -CH₂- (from piperazine ring and ethyl group) |

| 2875 - 2860 | C-H Symmetric Stretch | -CH₃ (from ethyl and isopropyl groups) |

| 1470 - 1440 | C-H Bend (Scissoring) | -CH₂- |

| 1385 - 1365 | C-H Bend (Umbrella) | -CH(CH₃)₂ (isopropyl group) |

| 1180 - 1020 | C-N Stretch | Aliphatic Amine (piperazine ring) |

Note: The data presented in this table is predictive and based on characteristic infrared absorption frequencies for similar aliphatic amine and alkane structures. The actual experimental spectrum may show slight variations.

The absence of significant peaks in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of both nitrogen atoms in the piperazine ring, as N-H stretching vibrations are absent. The complexity of the fingerprint region (below 1500 cm⁻¹) would arise from the various C-C and C-N bond vibrations and bending modes, which collectively contribute to the unique spectral signature of the molecule.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, studies on related 2-substituted piperazines suggest that the piperazine ring typically adopts a chair conformation, which is its most stable form. In this conformation, the substituents on the nitrogen and carbon atoms can be oriented in either axial or equatorial positions.

For this compound, the conformational preference of the ethyl and isopropyl groups is of significant interest. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Therefore, it is highly probable that the isopropyl group on the nitrogen atom (N1) and the ethyl group on the carbon atom (C2) would both occupy equatorial positions in the most stable chair conformation.

Predicted Conformational Data for this compound:

| Structural Feature | Predicted Conformation | Rationale |

| Piperazine Ring | Chair Conformation | Minimization of torsional and angle strain. |

| Isopropyl Group at N1 | Equatorial | Avoidance of 1,3-diaxial interactions. |

| Ethyl Group at C2 | Equatorial | Minimization of steric strain with the piperazine ring atoms. |

A detailed X-ray crystallographic analysis would provide definitive proof of this predicted conformation and would also reveal the precise bond lengths and angles, as well as any intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) or van der Waals forces, that stabilize the crystal lattice.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

The presence of a chiral center at the C2 position (due to the ethyl substituent) means that this compound can exist as a pair of enantiomers (R and S isomers). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are instrumental in studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and will not produce a CD signal. However, if one enantiomer is present in excess, a net CD spectrum will be observed. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

Application of Circular Dichroism to this compound:

Enantiomeric Purity: CD spectroscopy can be used as a sensitive method to determine the enantiomeric purity of a sample of this compound. By comparing the CD spectrum of a sample of unknown purity to that of a pure enantiomer, the enantiomeric excess can be calculated.

Stereochemical Assignment: While more complex, empirical rules and comparison with the CD spectra of structurally related compounds with known absolute configurations can sometimes allow for the tentative assignment of the R or S configuration to the enantiomer that produces a specific CD spectrum.

The determination of enantiomeric excess is crucial in fields such as medicinal chemistry, where the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 1 Isopropylpiperazine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of electronic structure and molecular orbitals. These calculations provide a basis for understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly useful for determining the preferred three-dimensional arrangements of atoms, known as conformations. The piperazine (B1678402) ring typically adopts a chair conformation, but the substituents on the nitrogen atoms can exist in either axial or equatorial positions.

For 2-Ethyl-1-isopropylpiperazine, the primary conformers involve the chair form of the piperazine ring with different orientations of the N-isopropyl and C-ethyl groups. The bulky isopropyl group on the N1 nitrogen atom and the ethyl group on the C2 carbon atom create significant steric hindrance. DFT calculations are employed to find the energy minima corresponding to the most stable conformers. researchgate.netnih.gov Generally, substituents on saturated rings like piperazine prefer the equatorial position to minimize steric strain (1,3-diaxial interactions).

Therefore, the most stable conformation is predicted to be the one where both the N-isopropyl group and the C-ethyl group are in equatorial or pseudo-equatorial positions. The energy difference between various conformers can be calculated to determine their relative populations at equilibrium. rsc.org

Table 1: Predicted Relative Energies of this compound Conformers via DFT

| Conformer | N-Isopropyl Position | C-Ethyl Position | Predicted Relative Energy (kJ/mol) | Predicted Stability |

| Chair, Equatorial-Equatorial (ee) | Equatorial | Equatorial | 0 (Reference) | Most Stable |

| Chair, Axial-Equatorial (ae) | Axial | Equatorial | > 10 | Less Stable |

| Chair, Equatorial-Axial (ea) | Equatorial | Axial | > 8 | Less Stable |

| Chair, Axial-Axial (aa) | Axial | Axial | > 20 | Least Stable |

Quantum chemical methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Most Stable Conformer)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl-CH | 2.8 - 3.2 | 55 - 60 |

| Isopropyl-CH₃ | 1.0 - 1.2 | 18 - 22 |

| Ethyl-CH₂ | 2.3 - 2.7 | 25 - 30 |

| Ethyl-CH₃ | 0.9 - 1.1 | 10 - 14 |

| Piperazine Ring-CH (at C2) | 2.5 - 2.9 | 58 - 62 |

| Piperazine Ring-CH₂ (adjacent to N-iPr) | 2.6 - 3.0 | 50 - 54 |

| Piperazine Ring-CH₂ (adjacent to NH) | 2.7 - 3.1 | 45 - 49 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can model the conformational flexibility of the piperazine ring and the rotational freedom of the ethyl and isopropyl substituents. These simulations can reveal the timescales of conformational changes, such as the ring-flipping of the piperazine core.

Prediction of pKa Values and Acid-Base Behavior

The pKa value is a measure of the acidity or basicity of a compound. Piperazine is a diacidic base, meaning it can accept two protons, one at each nitrogen atom. The basicity of the nitrogen atoms in this compound is influenced by the electronic effects of the attached alkyl groups. Both the ethyl and isopropyl groups are electron-donating, which increases the electron density on the nitrogen atoms and makes them more basic compared to unsubstituted piperazine.

Computational methods, including DFT combined with continuum solvation models, can predict pKa values with reasonable accuracy. mdpi.com The calculations would likely show that the nitrogen atom bearing the isopropyl group (N1) and the other nitrogen (N4) have different pKa values due to their different chemical environments. These predicted values are crucial for understanding how the molecule will behave in different pH environments, which is particularly important in medicinal chemistry and materials science.

Table 3: Predicted pKa Values for this compound compared to Piperazine

| Compound | Nitrogen Atom | Predicted pKa |

| Piperazine | N1/N4 | ~9.8, ~5.7 |

| This compound | N1 (with iPr) | ~10.2 |

| This compound | N4 (NH) | ~6.1 |

Ligand-to-Ligand Charge Transfer Studies in Metal Complexes Involving Piperazine Dithione Ligands

While this compound itself is not a dithione, its derivatives can be converted into ligands for metal complexes. For instance, N,N'-disubstituted piperazine-2,3-dithiones can act as redox-active ligands. In metal complexes, electronic transitions can occur not just within the metal ion (d-d transitions) or between the metal and the ligand (MLCT/LMCT), but also between two different ligands, known as ligand-to-ligand charge transfer (LLCT). libretexts.org

Theoretical studies on related systems, such as copper complexes with N,N'-diisopropyl-1,2-piperazine dithione ligands, show that the piperazine-based ligand can be involved in redox processes. iu.edu DFT calculations can elucidate the nature of the molecular orbitals involved in these charge transfer events. researchgate.net Such studies are relevant for the design of new materials with interesting photophysical or electronic properties, such as photosensitizers or molecular switches. researchgate.net

In Silico ADME Studies and Physicochemical Property Prediction in Research Contexts

In the context of drug discovery and development, in silico (computer-based) methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of candidate molecules. mdpi.comnih.gov For a compound like this compound, these predictions can offer a preliminary assessment of its drug-like characteristics. mdpi.com

Computational tools can predict key physicochemical properties that govern a molecule's pharmacokinetic profile. researchgate.net These properties include:

Lipophilicity (logP): Predicts how the compound partitions between an oily and an aqueous phase.

Aqueous Solubility (logS): Indicates how well the compound dissolves in water.

Molecular Weight: A fundamental property affecting diffusion and transport.

Topological Polar Surface Area (TPSA): Correlates with a molecule's ability to permeate cell membranes.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assesses the likelihood that the compound will interfere with the metabolism of other drugs. mdpi.com

These predictions help researchers to prioritize which compounds to synthesize and test experimentally, saving time and resources. mdpi.com

Table 4: Predicted Physicochemical and In Silico ADME Properties for this compound

| Property | Predicted Value | Implication in Research Contexts |

| Molecular Formula | C₉H₂₀N₂ sigmaaldrich.com | Basic structural information. |

| Molecular Weight ( g/mol ) | 156.27 sigmaaldrich.com | Within the range for good oral bioavailability (Lipinski's Rule). |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 | Indicates moderate lipophilicity, favorable for membrane permeation. |

| Aqueous Solubility (logS) | -2.5 to -3.0 | Suggests moderate to low solubility in water. |

| Topological Polar Surface Area (TPSA) | ~24 Ų | Low TPSA suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule for drug-likeness. |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule for drug-likeness. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | May be suitable for targeting the central nervous system. |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions. |

Applications of 2 Ethyl 1 Isopropylpiperazine As a Chemical Building Block and Ligand in Research

Role in the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. Piperazine (B1678402) derivatives are frequently used as building blocks for these complex structures. However, specific research detailing the use of 2-Ethyl-1-isopropylpiperazine in the synthesis of novel heterocyclic systems is not present in the public domain.

Precursor in Multistep Organic Syntheses

Multistep organic synthesis is the process of converting simple, commercially available starting materials into more complex molecules through a series of chemical reactions. While the structure of this compound, with its reactive secondary amine and stereocenter, suggests its potential as a precursor, no published studies were found that utilize it in a multistep synthesis pathway.

Building Block for Complex Molecules and Molecular Probes

The development of complex molecules and molecular probes is crucial for understanding biological processes and for drug discovery. The piperazine scaffold is a common feature in many biologically active compounds. Nevertheless, there is no specific research available that demonstrates the incorporation of this compound as a building block into more complex molecular architectures or for the creation of molecular probes.

Coordination Chemistry and Ligand Design

The nitrogen atoms in the piperazine ring make it an excellent ligand for forming coordination complexes with metal ions. These complexes can have a wide range of applications, from catalysis to medicinal imaging.

Development of New Metal Complexes Featuring Piperazine Ligands

The synthesis and characterization of new metal complexes are an active area of chemical research. While numerous studies describe the formation of metal complexes with various piperazine derivatives, there are no specific reports on the development of metal complexes using this compound as a ligand.

Studies on Metal-Ligand Interactions and Catalytic Activity

Understanding the interactions between a metal and its ligand is key to designing effective catalysts. The steric and electronic properties of the ethyl and isopropyl groups in this compound could influence the geometry and reactivity of its potential metal complexes. However, without experimental data, any discussion on its catalytic activity would be purely speculative, as no studies on this topic have been published.

Advanced Materials Science Applications

Piperazine-containing polymers and metal-organic frameworks are examples of advanced materials with tailored properties. The specific substitution pattern of this compound could potentially be exploited to create new materials with unique characteristics. Unfortunately, there is no research to be found in the literature that explores the use of this compound in materials science.

Incorporation into Polymer Architectures

An extensive search for scientific literature detailing the use of this compound as a monomer or modifying agent in polymer synthesis did not yield specific research findings. While related compounds like poly(2-ethyl-2-oxazoline) and other piperazine derivatives are utilized to create various polymer architectures, including block copolymers and functional polymers, no studies were found that specifically incorporate the this compound moiety. nih.govresearchgate.netrsc.orgresearchgate.netvt.edu Research in the broader field of piperazine-containing polymers often focuses on leveraging the properties of the piperazine ring for applications such as drug delivery and the development of functional materials. nih.govresearchgate.net However, the specific contributions of the ethyl and isopropyl substituents of the title compound to polymer properties have not been explored in available literature.

Research on Coatings and Adhesives

There is no publicly available research, such as academic papers or patents, that describes the application or study of this compound in the formulation of coatings or adhesives. The general class of piperazines can be used in the synthesis of epoxy curing agents or other polymer systems relevant to coatings and adhesives, but specific data or performance characteristics related to the inclusion of this compound are absent from the scientific record.

Design and Synthesis of Chemically Active Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives from a parent compound is a common strategy in chemical and pharmaceutical research to conduct Structure-Activity Relationship (SAR) studies. nih.govnih.govnih.gov These studies systematically alter the structure of a molecule to understand how specific chemical groups influence its activity. However, for this compound, there are no specific SAR studies published in the accessible literature. General methodologies for creating derivatives of piperazine, such as N-alkylation or functionalization of the carbon backbone, are well-established. mdpi.combeilstein-journals.orgmdpi.com

Modulation of Chemical Reactivity via Structural Modification

No research studies were found that specifically investigate how modifying the ethyl or isopropyl groups, or adding further substituents to the this compound ring, modulates its chemical reactivity. Such studies would typically involve synthesizing a series of analogs and comparing their properties, for example, in catalytic reactions or as precursors in more complex syntheses. While general principles of steric and electronic effects in substituted amines are well understood in organic chemistry, specific experimental data and detailed findings for this compound are not available.

Stereochemical Influence on Chemical Properties

This compound possesses a chiral center at the C-2 position of the piperazine ring. The existence of (R) and (S) enantiomers could significantly influence its interaction with other chiral molecules and its properties in stereoselective reactions or biological systems. However, no published studies were located that specifically investigate the stereochemical influence of this compound on its chemical properties. Research on the stereochemistry of other substituted piperazines has demonstrated that different enantiomers can have distinct biological activities and chemical behaviors. nih.govresearchgate.net A comprehensive stereochemical analysis for this compound, including the synthesis of its separate enantiomers and evaluation of their properties, has not been reported in the public domain.

Analytical Methodologies for Research Scale Characterization and Purity Assessment of 2 Ethyl 1 Isopropylpiperazine

Chromatographic Separation Techniques

Chromatography is a cornerstone for assessing the purity of 2-Ethyl-1-isopropylpiperazine, allowing for the separation of the main compound from any synthesis-related impurities, isomers, or degradation products.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

Gas chromatography is a highly effective method for determining the purity of volatile and thermally stable compounds like this compound. It is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

A simple GC method with a Flame Ionization Detector (FID) is suitable for the quantitative determination of alkylated piperazines. researchgate.netresearchgate.net For analysis, the separation of piperazine (B1678402) derivatives can be effectively achieved on a mid-polarity column. researchgate.nethakon-art.com A (50%-Phenyl)-methylpolysiloxane stationary phase has been shown to work well for separating structurally similar compounds like piperazine, 1-methyl piperazine, and 1-ethyl piperazine. researchgate.nethakon-art.com Given its structure, this compound would be amenable to similar conditions.

A typical GC method would involve dissolving the sample in a suitable solvent, such as methanol (B129727), and injecting it into the GC system. researchgate.nethakon-art.com The instrument parameters are optimized to achieve good resolution and peak shape.

Table 1: Illustrative GC Parameters for Analysis of Alkylated Piperazines

| Parameter | Value | Source(s) |

|---|---|---|

| Column | DB-17 ((50%-Phenyl)-methylpolysiloxane) | researchgate.nethakon-art.com |

| Dimensions | 30 m x 0.53 mm ID, 1.0 µm film thickness | researchgate.nethakon-art.com |

| Carrier Gas | Helium | researchgate.nethakon-art.com |

| Flow Rate | 2 mL/min | researchgate.nethakon-art.com |

| Injector Temp. | 250°C | researchgate.nethakon-art.com |

| Detector Temp. | 260°C (FID) | researchgate.nethakon-art.com |

| Oven Program | 150°C for 10 min, then ramp to 260°C at 35°C/min, hold for 2 min | researchgate.net |

| Injection Mode | Split (e.g., 1:5 ratio) | hakon-art.com |

| Diluent | Methanol | researchgate.nethakon-art.com |

This table represents a method developed for similar piperazine derivatives and serves as a strong starting point for the analysis of this compound.

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound contains a chiral center at the carbon atom bearing the ethyl group. Therefore, the compound can exist as a pair of enantiomers. For research applications where stereochemistry is critical, it is essential to determine the enantiomeric purity (or enantiomeric excess, e.e.).

Chiral chromatography is the definitive method for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for resolving the enantiomers of various substituted piperazine derivatives. nih.gov Chiral HPLC methods are frequently used to confirm the stereoisomeric purity of synthesized piperazine compounds. nih.gov

Table 3: General Approach for Chiral HPLC Separation

| Parameter | Description | Source(s) |

|---|---|---|

| Column Type | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD, Chiralcel® OD) | nih.gov |

| Mobile Phase | Typically a mixture of a hydrocarbon (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) | nih.gov |

| Detection | UV (if derivatized) or ELSD/MS | hakon-art.com |

| Analysis Goal | Separation of enantiomeric peaks to calculate enantiomeric excess (e.e.) | nih.gov |

The specific mobile phase composition and column choice would require experimental optimization for this compound.

Titrimetric Methods for Concentration and Basicity Determination

Due to the weak basicity of piperazines, the titration is typically performed in a non-aqueous solvent to enhance the endpoint detection. oup.com A common procedure involves dissolving the sample in a solvent like glacial acetic acid and titrating with a standardized solution of a strong acid, such as perchloric acid in acetic acid. pharmaknowledgeforum.comoup.com The endpoint can be detected potentiometrically with an autotitrator or visually using an indicator like crystal violet. pharmaknowledgeforum.com This analysis provides a measure of the total base content, which is a critical parameter for confirming the concentration of the active compound.

The calculation for the percentage of the compound on an anhydrous basis (% OAB) is determined by the volume and normality of the titrant consumed and the weight of the sample taken. pharmaknowledgeforum.com

General Quality Control Parameters for Research-Grade Compounds

For a compound like this compound to be considered "research-grade," it must meet several quality control (QC) parameters that ensure its suitability for experimental use. Research-grade, often synonymous with Analytical Reagent (AR) grade or ACS grade, implies high purity (typically >95%) where impurities are well-characterized and controlled. pharmaknowledgeforum.comacs.org

Key QC procedures and parameters include:

Identity Confirmation: Verification that the material is indeed this compound, typically confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Purity Assay: A quantitative measure of the amount of the desired compound present. This is often determined by a primary method like GC-FID or a titrimetric assay.

Method Blanks: Analysis of the diluent or solvent without the sample to ensure that no contamination is introduced from the analytical process itself.

Precision and Accuracy: The analytical methods used must be validated. Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to a known true value. jocpr.com This is often assessed using control materials or by analyzing spiked samples. jocpr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): For impurity analysis, these parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. jocpr.com

Certificate of Analysis (CoA): A formal document summarizing the QC testing results for a specific batch of the compound, including identity, purity, and levels of any significant impurities.

Future Research Directions and Unexplored Avenues for 2 Ethyl 1 Isopropylpiperazine

Development of Novel and More Efficient Synthetic Routes

The synthesis of asymmetrically substituted piperazines like 2-Ethyl-1-isopropylpiperazine is often complex and can result in low yields. Future research should focus on developing more efficient and scalable synthetic pathways.

One promising avenue is the refinement of reductive amination protocols. mdpi.com A potential route could involve the reaction of 1-isopropylpiperazine (B163126) with acetaldehyde. However, controlling the regioselectivity to favor C-alkylation over N-alkylation at the unsubstituted nitrogen would be a significant challenge. The development of novel catalysts and reaction conditions that promote the desired C-alkylation is a key area for investigation.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the synthesis of substituted piperazines. organic-chemistry.org Research could explore the coupling of a pre-functionalized ethyl-piperazine fragment with an isopropyl-containing group, or vice versa. The development of ligands that can facilitate such couplings with high efficiency and selectivity for these specific alkyl groups would be a noteworthy advancement.

Furthermore, methods involving the direct C-H functionalization of the piperazine (B1678402) ring are gaining traction. mdpi.comnsf.gov Investigating the selective introduction of an ethyl group at the C2 position of an N-isopropylpiperazine precursor using modern catalytic techniques, such as photoredox catalysis, could provide a more direct and atom-economical synthetic route. mdpi.com

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is largely unexplored. The steric hindrance imposed by the ethyl and isopropyl groups likely influences its chemical behavior in ways that differ from less substituted piperazines.

A key area for future research is the selective functionalization of the remaining C-H bonds on the piperazine ring. The presence of the existing substituents will direct further reactions, and understanding this directing effect is crucial. Ruthenium-catalyzed C(sp³)-H functionalization has been demonstrated for other N-alkylpiperazines and could be adapted for this compound. researchgate.net

The reactivity of the N4-nitrogen also warrants investigation. While it can undergo standard N-alkylation and N-acylation reactions, the steric environment created by the adjacent substituents may modulate its nucleophilicity and basicity, leading to unique reactivity profiles.

Advanced Stereochemical Control in Synthesis

This compound is a chiral molecule, and the development of methods for its stereoselective synthesis is of paramount importance, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ significantly.

The use of chiral auxiliaries attached to the piperazine scaffold could be a viable strategy to direct the introduction of the ethyl and isopropyl groups with high diastereoselectivity. rsc.org Subsequent removal of the auxiliary would provide the enantiomerically enriched target molecule.

Asymmetric catalytic methods represent a more elegant and atom-economical approach. The development of chiral catalysts, for instance, for the enantioselective reductive amination or C-H functionalization steps, would be a significant breakthrough. rsc.org For example, iridium-catalyzed reactions have shown promise in the diastereoselective synthesis of other C-substituted piperazines and could be a starting point for developing methods for this specific compound. nih.gov

Design of Highly Selective Ligands for Specific Chemical Interactions

The unique steric and electronic properties of this compound make it an interesting candidate for use as a ligand in coordination chemistry . The two nitrogen atoms can act as a bidentate ligand, and the bulky substituents can create a specific coordination environment around a metal center.

Future research should focus on the synthesis and characterization of metal complexes of this compound with various transition metals. biointerfaceresearch.com The steric bulk of the ethyl and isopropyl groups is expected to influence the coordination geometry and the stability of the resulting complexes. These features could be exploited to develop catalysts with high selectivity for specific chemical transformations. The coordination chemistry of piperazine derivatives is a rich field, and this particular ligand could offer new possibilities. unh.eduacs.orgnih.govfigshare.commonash.edu

Computational Design of Novel Piperazine-Based Architectures with Tuned Chemical Properties

Computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for predicting the properties of molecules and for designing new ones with desired characteristics. tandfonline.comacs.org

For this compound, computational studies could be employed to:

Analyze its conformational preferences : The steric interactions between the ethyl and isopropyl groups will likely lead to a preferred three-dimensional structure. Understanding these conformational biases is crucial for predicting its interaction with other molecules.

Predict its electronic properties : The electron-donating effects of the alkyl groups will influence the basicity and nucleophilicity of the nitrogen atoms. DFT calculations can provide quantitative insights into these properties.

Design new derivatives : By computationally screening virtual libraries of related compounds, it is possible to identify new piperazine-based architectures with optimized properties for specific applications, such as enhanced binding affinity to a biological target or improved catalytic activity. researchgate.net

Integration into Supramolecular Chemistry Research (e.g., Host-Guest Systems)

The field of supramolecular chemistry focuses on the study of non-covalent interactions and the design of complex molecular assemblies. The unique structural features of this compound make it an attractive building block for supramolecular systems.

Furthermore, the incorporation of this sterically demanding unit into larger macrocycles or polymers could lead to materials with interesting and potentially useful properties, such as novel recognition or catalytic functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.